molecular formula C17H19NO4S B4728176 ETHYL 3-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZOATE

ETHYL 3-METHYL-4-(PHENYLMETHANESULFONAMIDO)BENZOATE

Cat. No.: B4728176
M. Wt: 333.4 g/mol
InChI Key: IKUFRTIJOXIGRV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate: is an organic compound belonging to the ester class Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate typically involves the esterification of 3-methyl-4-(phenylmethanesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-methyl-4-(phenylmethanesulfonamido)benzoic acid.

    Reduction: 3-methyl-4-(phenylmethanesulfonamido)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and sulfonamides.

Medicine: The compound’s sulfonamide group suggests potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides are known for their antimicrobial properties, and this compound could serve as a lead compound for new drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active sulfonamide moiety. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

  • Ethyl 4-(methylsulfonamido)benzoate
  • Ethyl 4-(phthalimidomethylamino)benzoate
  • Ethyl 4-(decanoylamino)benzoate

Comparison: Ethyl 3-methyl-4-(phenylmethanesulfonamido)benzoate is unique due to the presence of both a methyl group and a phenylmethanesulfonamido group on the benzoate ester. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and potential for specific biological interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 4-(benzylsulfonylamino)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)15-9-10-16(13(2)11-15)18-23(20,21)12-14-7-5-4-6-8-14/h4-11,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFRTIJOXIGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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